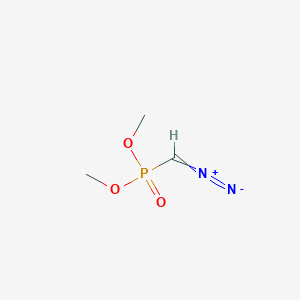
2,4-Diamino-6,7-dimethoxyquinazoline
Overview
Description
Ergonovine, also known as ergometrine, is an ergot alkaloid derived from the ergot fungus. It is primarily used in the medical field to induce uterine contractions and control postpartum hemorrhage. Ergonovine has a significant role in obstetrics due to its ability to stimulate uterine muscles, making it essential for managing bleeding after childbirth .
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxyquinazoline-2,4-diamine is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene repression .
Mode of Action
6,7-Dimethoxyquinazoline-2,4-diamine acts as a substrate-competitive inhibitor of G9a . It binds to the protein substrate pocket of G9a, preventing the enzyme from interacting with its natural substrates and thereby inhibiting its activity .
Biochemical Pathways
The inhibition of G9a disrupts the normal methylation of H3K9, leading to changes in gene expression. This can affect various biological pathways, depending on the specific genes that are dysregulated. For example, G9a is known to play a role in cell proliferation, differentiation, and survival, so its inhibition could potentially impact these processes .
Pharmacokinetics
Its molecular weight (22023 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of G9a by 6,7-dimethoxyquinazoline-2,4-diamine can lead to changes in gene expression, potentially affecting a wide range of cellular processes. For example, it has been suggested that this compound may have antimalarial activity, as it has been found to inhibit the growth of Plasmodium falciparum in vitro .
Biochemical Analysis
Biochemical Properties
It has been found to have anti-babesial activity, indicating that it interacts with certain enzymes, proteins, and other biomolecules within the Babesia species
Cellular Effects
It has been shown to inhibit Babesia gibsoni in vitro, suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ergonovine can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by the addition of a hydroxyethyl group to produce ergonovine .
Industrial Production Methods
Industrial production of ergonovine typically involves the fermentation of claviceps purpurea, a type of ergot fungus. The fermentation process produces lysergic acid, which is then converted to ergonovine through a series of chemical reactions. The process includes hydrolysis, extraction, and purification steps to ensure high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ergonovine undergoes various chemical reactions, including:
Oxidation: Ergonovine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ergonovine.
Substitution: Substitution reactions can occur at specific sites on the ergonovine molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lysergic acid derivatives, while reduction can yield various reduced forms of ergonovine .
Scientific Research Applications
Ergonovine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergot alkaloids and derivatives.
Biology: Studied for its effects on neurotransmitter receptors and vascular smooth muscle.
Medicine: Primarily used to manage postpartum hemorrhage and facilitate uterine contractions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergot alkaloid with similar vasoconstrictive properties but is more potent than ergonovine.
Methylergonovine: A semisynthetic derivative of ergonovine used for similar medical purposes.
Lysergic Acid Diethylamide (LSD): A derivative of lysergic acid with psychoactive properties
Uniqueness of Ergonovine
Ergonovine is unique due to its specific application in obstetrics for managing postpartum hemorrhage. Unlike ergotamine, which is primarily used for migraine treatment, ergonovine’s primary role is in inducing uterine contractions. Methylergonovine, while similar, is a semisynthetic compound with slightly different pharmacological properties .
Properties
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-96-8 | |
| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)






![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
